molecular formula CH5O3P B042695 Methylphosphonic acid CAS No. 993-13-5

Methylphosphonic acid

Cat. No. B042695
CAS RN: 993-13-5
M. Wt: 96.022 g/mol
InChI Key: YACKEPLHDIMKIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylphosphonic acid and its derivatives has been explored through various chemical routes. One notable method involves the asymmetric synthesis of α-aminophosphonic acids, demonstrating the enantioselective synthesis of L-(1-aminoethyl)phosphonic acid via asymmetric catalytic hydrogenation of N-[1-(dimethoxyphosphoryl)ethenyl]formamide, showcasing the utility of rhodium catalysts in achieving high enantiomeric excesses (Schöllkopf, Hoppe, & Thiele, 1985). Furthermore, the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids illustrates the adaptability of phosphonic acids in generating structurally diverse molecules (Griffiths et al., 1997).

Molecular Structure Analysis

The molecular structure of methylphosphonic acid derivatives has been elucidated through various spectroscopic and analytical techniques, providing insights into their chemical behavior and reactivity. Studies on compounds like (α-L-Rhamnopyranosyl)methylphosphonic acids have provided experimental evidence of their structural analogy with natural phosphates, emphasizing the importance of stereochemistry in determining their physical and chemical properties (Ronchi et al., 2005).

Chemical Reactions and Properties

Methylphosphonic acid and its derivatives engage in a variety of chemical reactions, showcasing their versatility. The synthesis of alkyl methylphosphonic acid esters, for example, highlights the compound's role in producing mono-alkyl esters through stoichiometric addition to methylphosphonic dichloride, underpinning its utility in generating nerve agent hydrolysis products (Mong, Harvey, & Campbell, 2005). Additionally, the oxidative pathway for the microbial utilization of methylphosphonic acid as a phosphate source underscores the biological relevance and potential environmental impact of methylphosphonic acid degradation (Gama et al., 2019).

Physical Properties Analysis

The physical properties of methylphosphonic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Research into the synthesis and characterization of open-framework barium bisphosphonates from phosphonocarboxylic acids demonstrates the potential for creating materials with unique physical characteristics suitable for applications in catalysis, ion exchange, and more (Bauer et al., 2005).

Chemical Properties Analysis

The chemical properties of methylphosphonic acid, including reactivity, stability under various conditions, and interaction with other chemical species, are fundamental to its widespread use. Investigations into the biochemical inertness of methylphosphonic and isopropyl methylphosphonic acids reveal their stability and lack of degradation in biological systems, highlighting their potential impact on environmental and biological processes (Hoskin, 1956).

Scientific Research Applications

  • Photo-degradation Research

    • Field : Environmental Science
    • Application : MPn is used in research to understand the degradation mechanism under UV irradiation .
    • Method : The multi-labeled water isotope probing (MLWIP) approach is used to investigate the C–P bond cleavage mechanism of MPn under UV irradiation .
    • Results : The degradation kinetics results indicated that the extent of MPn degradation was more under alkaline conditions and that the degradation process was more rapid at the initial stage of the reaction .
  • Synthesis of Nerve Agents

    • Field : Chemical Warfare
    • Application : MPn is an intermediate in the synthesis of the phosphorus-containing nerve agents, such as sarin and VX .
  • Marine Microbes Biosynthesis

    • Field : Marine Biology
    • Application : MPn is a biosynthesis product of marine microbes with ramifications to global climate change and eutrophication .
  • Bioactive Properties

    • Field : Pharmacology
    • Application : Phosphonic acids, including MPn, are used for their bioactive properties .
  • Corrosion Inhibition

    • Field : Material Science
    • Application : Aminomethylphosphonic acids and derivatives can reduce and stop corrosion .
  • Pesticides and Herbicides

    • Field : Agriculture
    • Application : Pesticides and herbicides are another field where aminomethylphosphonic acids are efficient .
  • pH Sensitive NMR Probe

    • Field : Chemistry
    • Application : MPn is used as a pH sensitive NMR probe .
  • Production of Lubricant Additives

    • Field : Industrial Chemistry
    • Application : MPn is used in the production of lubricant additives .
  • Treating Textiles

    • Field : Textile Industry
    • Application : MPn is used for treating textiles .
  • Methane Production

    • Field : Environmental Science
    • Application : The production of MPn by cyanobacteria or marine archaea related to N. maritimus and its subsequent decomposition by phosphate-starved bacterioplankton may partially explain the production of methane in oceanic and lake surfaces .
  • pH Sensitive NMR Probe

    • Field : Chemistry
    • Application : MPn is used as a pH sensitive NMR probe .
  • Production of Lubricant Additives

    • Field : Industrial Chemistry
    • Application : MPn is used in the production of lubricant additives .
  • Treating Textiles

    • Field : Textile Industry
    • Application : MPn is used for treating textiles .
  • Methane Production

    • Field : Environmental Science
    • Application : The production of MPn by cyanobacteria or marine archaea related to N. maritimus and its subsequent decomposition by phosphate-starved bacterioplankton may partially explain the production of methane in oceanic and lake surfaces .

Safety And Hazards

Methylphosphonic acid is harmful if swallowed and causes severe skin burns and eye damage . In case of contact with eyes, it should be rinsed immediately with plenty of water and medical advice should be sought . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

methylphosphonic acid
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InChI

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)
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InChI Key

YACKEPLHDIMKIO-UHFFFAOYSA-N
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Canonical SMILES

CP(=O)(O)O
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Molecular Formula

CH5O3P
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DSSTOX Substance ID

DTXSID5047748
Record name Methyl phosphonic acid
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Molecular Weight

96.022 g/mol
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Physical Description

Liquid, White solid; [HSDB] White flakes or crystalline solid; [MSDSonline]
Record name Phosphonic acid, P-methyl-
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Record name Methylphosphonic acid
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Boiling Point

Decomposes
Record name METHYL PHOSPHONIC ACID
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Solubility

Soluble in ethanol and ethyl ether; insoluble in benzene, In water, >20,000 mg/l (no temperature reported)
Record name METHYL PHOSPHONIC ACID
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Vapor Pressure

0.000002 [mmHg]
Record name Methylphosphonic acid
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Product Name

Methylphosphonic acid

Color/Form

White solid

CAS RN

993-13-5
Record name Methylphosphonic acid
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Record name Methylphosphonic acid
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Melting Point

108.5 °C
Record name METHYL PHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6,900
Citations
GA Sega, BA Tomkins, WH Griest - Journal of Chromatography a, 1997 - Elsevier
… A method is described for determining methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid, which are hydrolysis products of the nerve agents VX …
Number of citations: 112 www.sciencedirect.com
WW Metcalf, BM Griffin, RM Cicchillo, J Gao, SC Janga… - Science, 2012 - science.org
… Catabolism of methylphosphonic acid by phosphorus-starved marine microbes, with … be produced when aerobic marine microorganisms use methylphosphonic acid (MPn) as a source …
Number of citations: 282 www.science.org
BC Barja, MI Tejedor-Tejedor, MA Anderson - Langmuir, 1999 - ACS Publications
Adsorption of methylphosphonic acid (MPA) onto goethite (α- FeOOH) was studied as a function of pH and the concentration of MPA in solution. In situ attenuated total reflectance-FTIR (…
Number of citations: 109 pubs.acs.org
J Kjær, P Olsen, M Ullum… - Journal of Environmental …, 2005 - Wiley Online Library
… The risk of leaching was thus evaluated for glyphosate (N‐phosphonomethyl‐glycine) and its degradation product AMPA (amino‐methylphosphonic acid) under field conditions at one …
Number of citations: 184 acsess.onlinelibrary.wiley.com
M Minami, DM Hui, M Katsumata, H Inagaki… - … of Chromatography B …, 1997 - Elsevier
… Authentic reference standards of isopropyl methylphosphonic acid (IMPA) and ethyl methylphosphonic acid (EMPA) as well as methylphosphonic acid were employed to estimate the …
Number of citations: 112 www.sciencedirect.com
SR Gama, M Vogt, T Kalina, K Hupp… - ACS chemical …, 2019 - ACS Publications
… Conversion of methylphosphonic acid into Pi is currently only known to occur through the … methylphosphonic acid in Gimesia maris DSM8797. G. maris can use methylphosphonic acid …
Number of citations: 20 pubs.acs.org
D Noort, AG Hulst, DHJM Platenburg, M Polhuijs… - Archives of …, 1998 - Springer
… exchange liquid chromatography (LC) tandem electrospray mass spectrometry (MS) procedure was developed for quantitative analysis in serum of O-isopropyl methylphosphonic acid (…
Number of citations: 145 link.springer.com
C B'Hymer - Journal of Chromatographic Science, 2019 - academic.oup.com
… methylphosphonic acid (iPMPA) is an intermediate degradation product of Sarin, pinacolyl methylphosphonic acid … product of Soman and cyclohexyl methylphosphonic acid (CHMPA) is …
Number of citations: 17 academic.oup.com
L Carbone, S Kudera, E Carlino, WJ Parak… - Journal of the …, 2006 - ACS Publications
… We show that a small molecule, such as methylphosphonic acid (MPA) is a powerful additive to control both branching and anisotropic growth. When no MPA was added, roughly …
Number of citations: 194 pubs.acs.org
X Shao, H Ge, Z Li, C Ren, J Wang - Fluid Phase Equilibria, 2015 - Elsevier
… indicated that solubility of methylphosphonic acid is dependent on … of methylphosphonic acid in the selected organic solvents. … Additionally, methylphosphonic acid was purchased from …
Number of citations: 18 www.sciencedirect.com

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